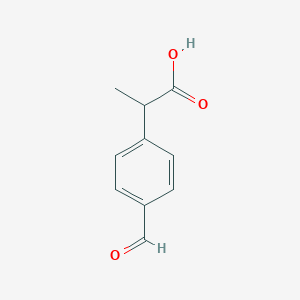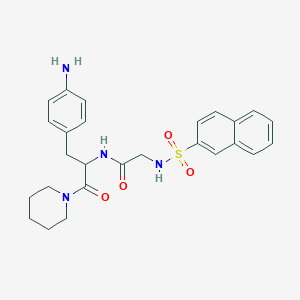
Nsgapp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nsgapp is a novel synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a complex molecule that has been synthesized using a unique method that involves several steps.
Wirkmechanismus
The mechanism of action of Nsgapp is not fully understood, but it is believed to act on several cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. Nsgapp also appears to modulate the expression of certain genes, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemische Und Physiologische Effekte
Nsgapp has several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It also appears to have antiviral properties, making it a potential candidate for the treatment of viral infections. Nsgapp has also been shown to modulate the activity of certain enzymes and proteins involved in cellular signaling pathways, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Nsgapp has several advantages and limitations for lab experiments. Its unique structure and mechanism of action make it a promising candidate for drug discovery and development. However, its complex synthesis method and limited availability may make it difficult to study in large quantities. Additionally, the lack of information on its toxicity and pharmacokinetics may limit its use in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the study of Nsgapp. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development. Studies on its toxicity and pharmacokinetics are also needed to determine its safety and efficacy in preclinical and clinical studies. Additionally, the development of new synthetic methods for the production of Nsgapp may improve its availability and accessibility for scientific research.
Synthesemethoden
The synthesis of Nsgapp is a complex process that involves several steps. The first step involves the preparation of the starting material, which is a simple organic compound. The starting material is then subjected to a series of chemical reactions, including oxidation, reduction, and condensation, to produce the final product. The synthesis of Nsgapp is a time-consuming and challenging process that requires a high level of expertise and skill.
Wissenschaftliche Forschungsanwendungen
Nsgapp has several potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. Nsgapp has also been used in the study of cellular signaling pathways and the regulation of gene expression. Its unique structure and mechanism of action make it an attractive target for drug discovery and development.
Eigenschaften
CAS-Nummer |
108460-12-4 |
|---|---|
Produktname |
Nsgapp |
Molekularformel |
C26H30N4O4S |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
N-[3-(4-aminophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C26H30N4O4S/c27-22-11-8-19(9-12-22)16-24(26(32)30-14-4-1-5-15-30)29-25(31)18-28-35(33,34)23-13-10-20-6-2-3-7-21(20)17-23/h2-3,6-13,17,24,28H,1,4-5,14-16,18,27H2,(H,29,31) |
InChI-Schlüssel |
UTIKAJTYMVORHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Synonyme |
N-alpha-(2-naphthylsulfonylglycyl)-1-(4-aminophenylalanine)piperidide NSGAPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



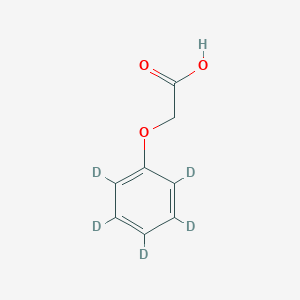
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
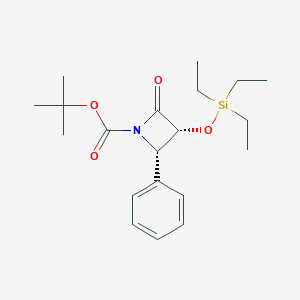
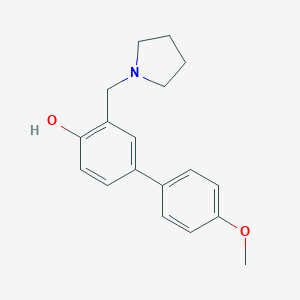
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
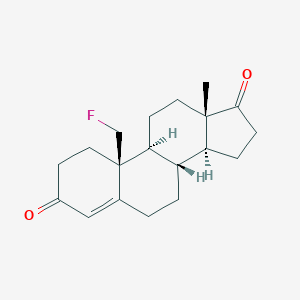
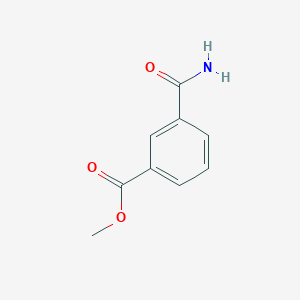
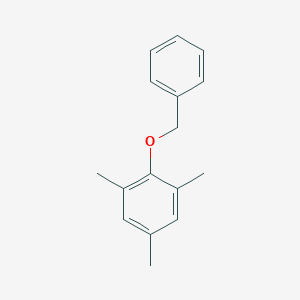
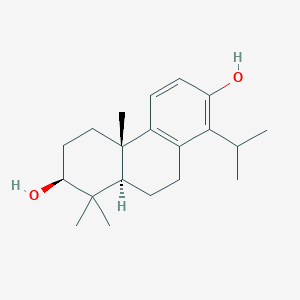
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
